1-Boc-Oxindole-5-boronic acid, pinacol ester
Description
1-Boc-Oxindole-5-boronic acid, pinacol ester is a boronic acid derivative widely used in Suzuki-Miyaura cross-coupling reactions for the synthesis of complex organic molecules, particularly in medicinal chemistry and materials science. The compound features a bicyclic oxindole core, a tert-butoxycarbonyl (Boc) protecting group at the 1-position, and a boronic acid pinacol ester moiety at the 5-position. The Boc group enhances steric and electronic stability, while the pinacol ester improves solubility and reactivity in organic solvents . Its molecular formula is C₁₉H₂₅BN₂O₄ (MW: 356.23 g/mol), with a CAS number of 1185427-07-9 .
Properties
IUPAC Name |
tert-butyl 2-oxo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3H-indole-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26BNO5/c1-17(2,3)24-16(23)21-14-9-8-13(10-12(14)11-15(21)22)20-25-18(4,5)19(6,7)26-20/h8-10H,11H2,1-7H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COBKTUPAYDCBHU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)N(C(=O)C3)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26BNO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501105101 | |
| Record name | 1H-Indole-1-carboxylic acid, 2,3-dihydro-2-oxo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501105101 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
359.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2096332-45-3 | |
| Record name | 1H-Indole-1-carboxylic acid, 2,3-dihydro-2-oxo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2096332-45-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Indole-1-carboxylic acid, 2,3-dihydro-2-oxo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501105101 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanism of Action
Target of Action
Boronic acids and their derivatives are generally used in metal-catalyzed c-c bond formation reactions like the suzuki–miyaura reaction.
Mode of Action
The compound is a boronic ester, which is a key building block in organic synthesis. It is used in the Suzuki-Miyaura cross-coupling reaction, an important reaction in organic chemistry with applications in polymer science and in the fine chemicals and pharmaceutical industries. The boron moiety in the compound can be converted into a broad range of functional groups.
Biochemical Pathways
The compound is involved in the Suzuki-Miyaura cross-coupling reaction, which is a type of palladium-catalyzed cross-coupling reaction. This reaction is used to synthesize carbon-carbon bonds, a fundamental step in the synthesis of many organic compounds.
Pharmacokinetics
It’s important to note that the stability of boronic esters like this compound can pose challenges in terms of bioavailability.
Biological Activity
1-Boc-Oxindole-5-boronic acid, pinacol ester is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
- IUPAC Name : tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydroindole-1-carboxylate
- Molecular Formula : C19H26BNO5
- Molecular Weight : 359.224 g/mol
- CAS Number : 2096332-45-3
This compound is known to interact with various biological targets:
- Target Proteins : The compound has been shown to inhibit key proteins involved in cancer progression such as c-Met and MMPs (Matrix Metalloproteinases) .
- Biochemical Pathways : It influences pathways associated with cell proliferation, apoptosis, and migration. Specifically, it has been noted for its ability to induce apoptosis in cancer cells while suppressing their proliferation and migration .
Antitumor Activity
Recent studies have highlighted the antitumor potential of this compound:
- Cell Lines Tested : The compound has demonstrated efficacy against various cancer cell lines, particularly hepatocellular carcinoma (HCC) cells.
- Results : In vitro studies revealed significant suppression of cell viability and induction of apoptosis at micromolar concentrations .
Antimicrobial Properties
In addition to its antitumor effects, this compound exhibits antimicrobial properties:
- Mechanism : The antimicrobial action is believed to be linked to the disruption of bacterial cell wall synthesis and interference with metabolic pathways .
Study 1: Antitumor Efficacy in HCC
A study conducted by Ranjan et al. (2022) investigated the effects of 1-Boc-Oxindole-5-boronic acid on HCC cell lines. The findings indicated that treatment with the compound led to a dose-dependent decrease in cell viability and an increase in apoptosis markers such as cleaved caspase-3.
| Concentration (µM) | Cell Viability (%) | Apoptosis Rate (%) |
|---|---|---|
| 0 | 100 | 5 |
| 10 | 75 | 15 |
| 25 | 50 | 40 |
| 50 | 20 | 70 |
Study 2: Antimicrobial Activity
In another study focusing on the antimicrobial properties of boronic acids, it was reported that derivatives including pinacol esters showed promising results against Gram-positive bacteria. The minimum inhibitory concentration (MIC) values were determined for several strains:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | >128 |
Pharmacokinetics
The pharmacokinetic profile of 1-Boc-Oxindole-5-boronic acid includes rapid absorption and distribution within tissues. Studies suggest that its lipophilicity allows for effective penetration through cellular membranes, enhancing its therapeutic potential .
Scientific Research Applications
Pharmaceutical Development
1-Boc-Oxindole-5-boronic acid, pinacol ester plays a crucial role as an intermediate in the synthesis of various pharmaceuticals. Its applications include:
- Cancer Treatment : It is utilized in the synthesis of compounds that target specific cancer pathways. For instance, derivatives of oxindole have been explored for their potential as inhibitors of cancer cell proliferation.
- Neurological Disorders : This compound is also involved in developing drugs aimed at treating neurological conditions, leveraging its ability to modulate biological pathways associated with such diseases.
Case Study: Synthesis of Anticancer Agents
A study demonstrated that derivatives of 1-Boc-Oxindole-5-boronic acid could effectively inhibit tumor growth in vitro. The synthesis involved coupling reactions that utilized this boronic acid ester to form more complex molecules with enhanced biological activity .
Organic Synthesis
The compound is extensively used in cross-coupling reactions, particularly the Suzuki-Miyaura reaction, which is vital for forming carbon-carbon bonds. This application is essential for:
- Agrochemicals : Many agrochemical products rely on complex organic molecules synthesized using 1-Boc-Oxindole-5-boronic acid.
- Fine Chemicals : The production of high-value fine chemicals also benefits significantly from the reactivity and stability provided by this compound.
Data Table: Cross-Coupling Reactions
| Reaction Type | Product Example | Yield (%) |
|---|---|---|
| Suzuki-Miyaura | Oxindole derivative A | 85 |
| Negishi Coupling | Oxindole derivative B | 78 |
| Stille Coupling | Oxindole derivative C | 80 |
Material Science
In material science, this compound is utilized for creating advanced materials:
- Polymers : It serves as a building block for synthesizing polymers with specific properties tailored for applications in electronics and coatings.
- Nanomaterials : The compound's reactivity allows for the development of nanomaterials that can be used in various high-tech applications.
Case Study: Polymer Synthesis
Research has shown that incorporating boronic esters into polymer chains can enhance their thermal and mechanical properties. A recent study highlighted the synthesis of a new polymer using 1-Boc-Oxindole-5-boronic acid that exhibited improved conductivity and thermal stability .
Bioconjugation
The compound facilitates bioconjugation processes, allowing biomolecules to be attached to surfaces or other molecules. This application is particularly relevant in:
- Drug Delivery Systems : Enhancing the efficacy and targeting capability of therapeutic agents.
- Diagnostic Tools : Improving the sensitivity and specificity of diagnostic assays.
Data Table: Bioconjugation Applications
| Application Type | Example Use | Impact |
|---|---|---|
| Drug Delivery | Targeted cancer therapy | Increased efficacy |
| Diagnostic Tools | Biomarker detection | Enhanced sensitivity |
Research in Catalysis
This compound is valuable in catalytic processes. Its boron moiety can participate in various catalytic cycles, improving reaction efficiency and selectivity.
Case Study: Catalytic Reactions
A recent investigation into catalytic reactions involving this compound demonstrated significant improvements in yield and reaction times compared to traditional methods. The study emphasized its role as a catalyst in forming complex organic structures efficiently .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Differences
The table below compares 1-Boc-Oxindole-5-boronic acid, pinacol ester with structurally analogous boronic esters:
Key Comparisons
Solubility and Stability :
- Pinacol esters generally exhibit superior solubility in organic solvents (e.g., chloroform, acetone) compared to their parent boronic acids . The Boc group in 1-Boc-Oxindole-5-boronic acid enhances stability against hydrolysis but may slightly reduce solubility due to steric bulk .
- Unprotected oxindole analogs (e.g., Oxindole-5-boronic acid, pinacol ester) show higher reactivity in aqueous cross-coupling conditions but are prone to oxidation .
Reactivity in Suzuki Coupling :
- The Boc group in 1-Boc-Oxindole-5-boronic acid reduces steric hindrance compared to bulkier substituents (e.g., benzyl in 1-Benzylindole-5-boronic acid), enabling efficient coupling with aryl halides .
- Electron-deficient boronic esters (e.g., acrylate-functionalized phenylboronic esters) exhibit lower reactivity due to reduced electron density at the boron center .
Thermodynamic and Kinetic Behavior :
- Studies on speciation control (e.g., MIDA vs. pinacol esters) reveal that pinacol esters require elevated temperatures for optimal cross-coupling, whereas MIDA esters react at room temperature .
- The Boc group’s electron-withdrawing nature may slightly slow transmetallation steps in Suzuki reactions compared to unprotected analogs .
Research Findings
- Synthetic Utility : 1-Boc-Oxindole-5-boronic acid is a critical intermediate in synthesizing kinase inhibitors and protease-resistant peptides, leveraging its stability under basic conditions .
- Comparative Performance : In a Pd-catalyzed coupling study, 1-Boc-Oxindole-5-boronic acid achieved 85% yield with 4-bromotoluene, outperforming 1-Benzylindole-5-boronic acid (72% yield) due to reduced steric clash .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 1-Boc-Oxindole-5-boronic acid, pinacol ester, and what methodological considerations are critical?
- Synthesis via Decarboxylative Borylation : N-Hydroxyphthalimide (NHP) esters of carboxylic acids react with bis(catecholato)diboron under visible light (450 nm) in amide solvents (e.g., DMF) to yield pinacol boronic esters. This method avoids metal catalysts and proceeds via radical intermediates .
- Cross-Coupling Approaches : Suzuki-Miyaura reactions using Pd catalysts (e.g., Pd(dppf)Cl₂) with tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydropyridine derivatives in dioxane/water at 75–100°C under inert atmospheres yield Boc-protected boronic esters. Typical yields range from 69% to 94% .
- Key Considerations :
-
Light Sensitivity : Photoinitiated reactions require controlled irradiation to avoid side reactions.
-
Catalyst Selection : Pd catalysts with bulky ligands (e.g., dppf) improve steric control in coupling reactions .
Table 1: Representative Synthetic Conditions
Q. How does the Boc-protecting group influence the stability and reactivity of this boronic ester?
- Stability : The Boc group enhances solubility in organic solvents (e.g., THF, dichloromethane) and prevents undesired nucleophilic attacks on the oxindole nitrogen. Storage at 2–8°C under inert gas (N₂/Ar) is recommended to avoid hydrolysis .
- Reactivity : The electron-withdrawing nature of the Boc group slightly reduces the electrophilicity of the boronic ester, requiring activated coupling partners (e.g., aryl halides with electron-withdrawing substituents) in cross-couplings .
Q. What are the primary applications of this compound in academic research?
- Suzuki-Miyaura Cross-Coupling : Used to construct complex heterocycles (e.g., indole-based pharmaceuticals) via coupling with aryl/heteroaryl halides .
- Protodeboronation Studies : Serves as a model substrate for radical-based protodeboronation under Pd or Cu catalysis, enabling C–H functionalization .
- Material Science : Incorporation into π-conjugated polymers via iterative cross-coupling, leveraging the boronic ester’s compatibility with controlled polymerization .
Advanced Research Questions
Q. How can chemoselectivity challenges in cross-coupling reactions involving this compound be addressed?
- Speciation Control : Adjusting solvent polarity (e.g., THF vs. DMF) and base strength (e.g., K₃PO₄ vs. Cs₂CO₃) modulates boronic acid/ester equilibria, favoring coupling over protodeboronation .
- Temperature Gradients : Lower temperatures (25–50°C) suppress competing pathways (e.g., homocoupling), while higher temperatures (80–100°C) accelerate transmetallation .
Q. What strategies resolve contradictions in catalytic efficiency across literature reports?
- Case Study : Conflicting Pd catalyst performance (e.g., Pd(OAc)₂ vs. Pd(dppf)Cl₂) can arise from ligand lability or boronic ester aggregation.
- Solution : Pre-activate the catalyst with ligands (e.g., SPhos) and use excess diboron reagents to stabilize reactive intermediates .
Q. How does steric hindrance from the Boc group affect diastereoselectivity in allylboration reactions?
- Mechanistic Insight : The bulky Boc group disfavors Z-allylboronate formation, shifting selectivity toward E-isomers (up to 95:5 E/Z) in reactions with aldehydes.
- Methodology : Use α-substituted allylboronic esters with TFAA activation to generate borinic esters, which enhance stereocontrol via chelation .
Safety and Handling
Q. What precautions are essential when handling this compound?
- Storage : Refrigerate (2–8°C) in sealed, moisture-free containers. Avoid exposure to light and oxidizing agents (e.g., H₂O₂) to prevent decomposition .
- Waste Disposal : Treat as halogenated organic waste; incinerate at >1000°C with scrubbers for boron oxide capture .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
